molecular formula C14H24ClN5O5 B607795 GSK256073 Tris CAS No. 1228650-42-7

GSK256073 Tris

货号: B607795
CAS 编号: 1228650-42-7
分子量: 377.82 g/mol
InChI 键: HNAXNEBDLULUPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK256073 Tris involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

化学反应分析

Types of Reactions

GSK256073 Tris undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties .

科学研究应用

Chemical Properties and Mechanism of Action

GSK256073 Tris is characterized by its high selectivity for GPR109A, distinguishing it from other similar compounds. The mechanism of action involves binding to GPR109A, which leads to the inhibition of lipolysis and subsequent improvements in glucose homeostasis. The compound has been shown to lower non-esterified fatty acids and glycerol concentrations, making it a candidate for managing metabolic disorders such as type 2 diabetes mellitus.

Scientific Research Applications

  • Chemistry :
    • This compound serves as a tool compound to study the function of GPR109A and its role in metabolic pathways. It is utilized in synthetic routes involving oxidation, reduction, and substitution reactions to create various derivatives for pharmacological studies.
  • Biology :
    • The compound is instrumental in investigating the biological effects of GPR109A activation, particularly its impact on glucose metabolism and lipid homeostasis. Preclinical studies have demonstrated its efficacy in modulating metabolic parameters in animal models.
  • Medicine :
    • This compound is being explored as a therapeutic agent for conditions such as type 2 diabetes mellitus and dyslipidemia. Clinical trials have indicated that it can significantly reduce serum glucose concentrations and improve insulin sensitivity without causing adverse effects like flushing or gastrointestinal disturbances.
  • Industry :
    • The compound is relevant in drug development targeting GPR109A and related metabolic pathways, with ongoing research aimed at optimizing its pharmacokinetic properties.

Clinical Trials

A significant clinical trial assessed the effects of GSK256073 on subjects with type 2 diabetes mellitus. The study involved 39 participants in a randomized, placebo-controlled design:

  • Objective : To evaluate whether GSK256073 could improve glucose homeostasis through lipolysis inhibition.
  • Methodology : Participants received different regimens of GSK256073 over a two-day period.
  • Results : All dosing regimens led to a significant reduction in glucose concentrations, with the 25 mg BID dose achieving a maximum reduction of -0.87 mmol/l. Improvements were associated with decreased serum insulin levels and enhanced insulin sensitivity measures.

This trial demonstrated that GSK256073 could effectively manage hyperglycemia in diabetic patients while maintaining a favorable safety profile .

作用机制

GSK256073 Tris exerts its effects by binding to and activating G-protein coupled receptor 109A. This activation leads to the inhibition of lipolysis, resulting in improved glucose homeostasis. The molecular targets and pathways involved include:

相似化合物的比较

GSK256073 Tris is unique compared to other similar compounds due to its high selectivity and potency as a G-protein coupled receptor 109A agonist. Similar compounds include:

This compound stands out due to its long-lasting and non-flushing properties, making it a promising candidate for further development and research .

生物活性

GSK256073 Tris is a selective agonist of the G-protein coupled receptor (GPCR) GPR109A, which has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article delves into the biological activity of GSK256073, highlighting its mechanisms of action, pharmacological profile, and clinical implications based on recent research findings.

Overview of this compound

GSK256073 is engineered to selectively activate GPR109A, a receptor implicated in various metabolic processes, including glucose homeostasis and lipid metabolism. Unlike traditional niacin-based therapies, GSK256073 aims to provide therapeutic benefits without the common side effects such as flushing.

GSK256073 functions primarily through the inhibition of lipolysis, leading to reduced levels of non-esterified fatty acids (NEFA) and improved insulin sensitivity. The compound exhibits a unique pharmacological profile characterized by:

  • Selective Agonism : It shows robust specificity for GPR109A over other hydroxycarboxylic acid receptors, enhancing its therapeutic potential while minimizing off-target effects .
  • Biased Agonism : Structural studies indicate that GSK256073 engages the receptor in a way that preferentially activates certain signaling pathways (e.g., G-protein dissociation) while maintaining similar efficacy in others (e.g., cAMP response) .

Clinical Studies

A pivotal clinical trial assessed the effects of GSK256073 on glucose metabolism in subjects with type 2 diabetes mellitus. Key findings include:

  • Study Design : The trial involved 39 diabetic participants in a randomized, placebo-controlled crossover format. Participants received varying doses (5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD) over two days .
  • Results :
    • Significant reductions in weighted mean glucose concentrations were observed across all dosing regimens.
    • The maximum reduction was noted with the 25 mg BID regimen, achieving a decrease of -0.87 mmol/L.
    • Sustained suppression of NEFA and glycerol levels was recorded throughout the dosing period.
    • Insulin and C-peptide levels decreased concomitantly with glucose levels, indicating enhanced insulin sensitivity .

Preclinical Studies

Preclinical evaluations have demonstrated that GSK256073 effectively lowers NEFA levels with minimal flushing responses in animal models. These studies affirm its potential as a non-flushing alternative to traditional niacin therapies .

Structural Insights

Recent structural biology studies utilizing cryo-electron microscopy have elucidated the binding interactions between GSK256073 and GPR109A:

  • Binding Affinity : The compound's binding pocket interactions involve critical residues that facilitate high potency and selectivity. For instance, hydrogen bonds between the carboxyl moiety of GSK256073 and specific amino acids in the receptor enhance its agonistic activity .
  • Mutational Analysis : Mutations at key residues have been shown to significantly alter the receptor's response to GSK256073, providing insights into its mechanism of action and potential for further optimization .

Case Studies and Findings

StudyPopulationDoseKey Findings
Clinical Trial Type 2 Diabetic Patients25 mg BIDMax reduction in glucose -0.87 mmol/L; significant insulin sensitivity improvement
Preclinical Study Animal ModelsVariesEffective NEFA reduction; minimal flushing response observed
Structural Analysis In VitroN/AHigh potency linked to specific binding interactions; critical residues identified

属性

CAS 编号

1228650-42-7

分子式

C14H24ClN5O5

分子量

377.82 g/mol

IUPAC 名称

2-amino-2-(hydroxymethyl)propane-1,3-diol;8-chloro-3-pentyl-7H-purine-2,6-dione

InChI

InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2

InChI 键

HNAXNEBDLULUPW-UHFFFAOYSA-N

SMILES

NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O

规范 SMILES

CCCCCN1C2=C(C(=O)NC1=O)NC(=N2)Cl.C(C(CO)(CO)N)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK256073;  GSK-256073;  GSK 256073;  GSK256073 Tris; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK256073 Tris
Reactant of Route 2
GSK256073 Tris
Reactant of Route 3
GSK256073 Tris
Reactant of Route 4
GSK256073 Tris
Reactant of Route 5
GSK256073 Tris
Reactant of Route 6
Reactant of Route 6
GSK256073 Tris

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。